molecular formula C16H17NO B261914 N-ethyl-4-methyl-N-phenylbenzamide

N-ethyl-4-methyl-N-phenylbenzamide

Cat. No.: B261914
M. Wt: 239.31 g/mol
InChI Key: UOEAGTMEHKGTNU-UHFFFAOYSA-N
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Description

N-Ethyl-4-methyl-N-phenylbenzamide is a substituted benzamide derivative characterized by an ethyl group attached to the nitrogen atom of the benzamide core and a methyl group at the para position of the benzene ring. Benzamides are typically synthesized via coupling reactions between substituted benzoic acids and aniline derivatives, often employing carbodiimide-based reagents (e.g., DIC, EDC) and activators like HOBt .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-ethyl-4-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-17(15-7-5-4-6-8-15)16(18)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3

InChI Key

UOEAGTMEHKGTNU-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-4-methyl-N-phenylbenzamide with structurally and functionally related benzamide derivatives, highlighting substituent effects on physical properties, synthesis yields, and biological activities.

Compound Name Substituents Melting Point (°C) Synthesis Yield Key Biological Activity References
This compound N-ethyl, 4-methyl Not reported Not reported Hypothesized pesticidal activity Inferred
4-Ethyl-N-phenylbenzamide 4-ethyl Not reported 97.3% (optimized) None reported
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chloro, 2-methoxy, 4-methyl 145–147 86% Fluorescent properties
N-(2,4-Dinitrophenyl)-4-trifluoromethylbenzamide 2,4-dinitro, 4-CF₃ Not reported Not reported Insecticidal, acaricidal
N-(2-Nitrophenyl)-4-bromobenzamide 2-nitro, 4-bromo 160–162 75% Structural analog for crystallography
N-(4-Amino-3-methylphenyl)-N-ethylbenzamide 4-amino, 3-methyl, N-ethyl Not reported Not reported Intermediate in agrochemicals
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide 2,3-dichloro, 4-ethoxymethoxy Not reported Not reported Herbicide (etobenzanid)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) enhance pesticidal activity. For example, N-(2,4-dinitrophenyl)-4-trifluoromethylbenzamide exhibits insecticidal and acaricidal properties due to increased electrophilicity .
  • Electron-donating groups (e.g., methyl, methoxy) are associated with fluorescence or antiviral activity. N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates strong fluorescence intensity, likely due to extended conjugation .

Synthesis Efficiency :

  • Carbodiimide-mediated coupling (e.g., DIC/EDC with HOBt) achieves high yields (>90%) for simple benzamides like 4-ethyl-N-phenylbenzamide .
  • Complex substituents (e.g., triazole rings in Compound 2f ) reduce yields to ~50% due to steric hindrance and side reactions .

Structural Insights: X-ray crystallography of N-(2-nitrophenyl)-4-bromobenzamide reveals planar benzamide cores with intermolecular halogen bonding, influencing stability .

Synthesis protocols for N-ethyl-substituted benzamides are less documented compared to N-phenyl or N-chlorophenyl derivatives .

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